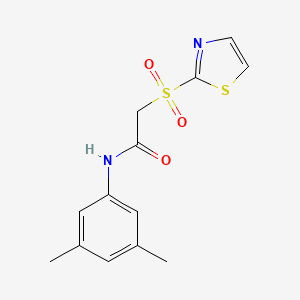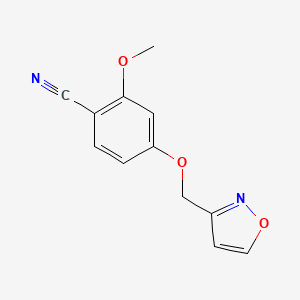![molecular formula C14H21N3O3 B7679633 3-[5-tert-butyl-2-(1,3-dioxolan-2-ylmethyl)-3-oxo-1H-pyrazol-4-yl]propanenitrile](/img/structure/B7679633.png)
3-[5-tert-butyl-2-(1,3-dioxolan-2-ylmethyl)-3-oxo-1H-pyrazol-4-yl]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-tert-butyl-2-(1,3-dioxolan-2-ylmethyl)-3-oxo-1H-pyrazol-4-yl]propanenitrile is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TBNP and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of TBNP is not fully understood, but it is believed to act by inhibiting certain enzymes, such as protein kinases and proteases. This inhibition leads to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells. TBNP has also been shown to interact with DNA and RNA, leading to the inhibition of their synthesis.
Biochemical and Physiological Effects:
TBNP has been shown to have a range of biochemical and physiological effects, including antitumor activity, enzyme inhibition, and DNA and RNA interaction. In vitro studies have shown that TBNP inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. TBNP has also been shown to inhibit the activity of certain enzymes, such as protein kinases and proteases, which play important roles in cellular signaling pathways. Additionally, TBNP has been shown to interact with DNA and RNA, leading to the inhibition of their synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of TBNP is its potential as a lead compound for the development of new anticancer agents and enzyme inhibitors. TBNP is also relatively easy to synthesize and purify, making it a useful building block for the synthesis of functional materials. However, one of the limitations of TBNP is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of TBNP is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of TBNP, including the development of new anticancer agents and enzyme inhibitors based on its structure. Additionally, the study of TBNP's interaction with DNA and RNA could lead to the development of new therapeutic agents for the treatment of genetic diseases. Further research is also needed to fully understand the mechanism of action of TBNP and its potential applications in other fields of scientific research, such as materials science and biochemistry.
Synthesemethoden
TBNP has been synthesized using different methods, and the most commonly used method is the reaction of 2-(1,3-dioxolan-2-ylmethyl)-5-tert-butyl-3-hydroxy-1H-pyrazole with propanenitrile. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction mixture is heated under reflux, and the product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
TBNP has potential applications in various fields of scientific research, such as medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, TBNP has been studied for its antitumor activity and is considered a promising lead compound for the development of new anticancer agents. In materials science, TBNP has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and coordination polymers. In biochemistry, TBNP has been studied for its enzyme inhibitory activity and is considered a potential lead compound for the development of new enzyme inhibitors.
Eigenschaften
IUPAC Name |
3-[5-tert-butyl-2-(1,3-dioxolan-2-ylmethyl)-3-oxo-1H-pyrazol-4-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)12-10(5-4-6-15)13(18)17(16-12)9-11-19-7-8-20-11/h11,16H,4-5,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGESHHPRIWTVTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=O)N(N1)CC2OCCO2)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(4-Methoxyphenyl)sulfonylmethyl]-4-methyl-5-phenyl-1,2,4-triazole](/img/structure/B7679559.png)
![N-[(5-chlorothiophen-2-yl)methyl]-2-(1-ethylpyrazol-4-yl)oxy-N-methylacetamide](/img/structure/B7679564.png)

![2-(1-ethylpyrazol-4-yl)oxy-N-methyl-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7679568.png)

![1-(2-Fluorophenyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]pyrazole](/img/structure/B7679595.png)
![4-[[4-(4-Methyl-6-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methyl]pyridin-2-amine](/img/structure/B7679598.png)
![5-Chloro-2-[[6-(hydroxymethyl)-4-oxopyran-3-yl]oxymethyl]benzonitrile](/img/structure/B7679619.png)
![3-chloro-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]benzamide](/img/structure/B7679621.png)

![2-imidazo[1,2-a]pyrazin-8-ylsulfanyl-N-propylacetamide](/img/structure/B7679632.png)
![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7679639.png)

![2-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-5-methyl-1,3-oxazole](/img/structure/B7679645.png)
